molecular formula C16H28N2 B2401278 [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine CAS No. 927975-06-2

[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine

Cat. No.: B2401278
CAS No.: 927975-06-2
M. Wt: 248.414
InChI Key: AEZKGWYRNWWOPF-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-tert-butylphenyl)ethyl]diethylamine is a tertiary amine derivative characterized by a para-substituted tert-butylphenyl group attached to an ethylenediamine backbone. This compound is structurally analogous to other aryl-substituted ethanediamine derivatives, such as those with methyl, ethyl, or methoxy substituents on the phenyl ring . Comparisons with similar compounds are critical for understanding structure-activity relationships (SAR) and optimizing synthetic protocols for pharmaceutical or industrial applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N,N-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-6-18(7-2)15(12-17)13-8-10-14(11-9-13)16(3,4)5/h8-11,15H,6-7,12,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZKGWYRNWWOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine typically involves the reaction of 4-(tert-butyl)benzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is usually heated under reflux to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding nitro or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various organic transformations, including:

  • Reagent in Reactions : Its amine group allows it to act as a nucleophile in substitution reactions, facilitating the formation of new carbon-nitrogen bonds.
  • Intermediate in Drug Synthesis : It can be employed as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways or receptors .

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound:

  • Anti-obesity and Anti-diabetic Agents : The compound has been noted for its potential role as an anti-obesity agent due to its selective action on specific receptors involved in metabolic regulation .
  • Inhibition of Enzymatic Activity : Studies have shown that compounds related to this structure can inhibit enzymes such as ferrochelatase, which is significant in the context of antiangiogenic therapies for diseases like cancer . This inhibition leads to a buildup of protoporphyrin IX (PPIX), which can be measured to assess enzyme activity and therapeutic efficacy.

Case Study 1: Antiangiogenic Activity

A study highlighted the antiangiogenic properties of related compounds that inhibit ferrochelatase, demonstrating their potential in treating conditions characterized by abnormal blood vessel growth, such as cancer. The compound exhibited significant effects on endothelial cells, suggesting it could be further developed for therapeutic use against neovascular diseases .

Case Study 2: Synthesis and Biological Evaluation

Research into related derivatives has shown promising results in terms of biological activity against various cancer cell lines. For instance, derivatives based on the this compound structure were synthesized and evaluated for their cytotoxic properties against human cancer cell lines, yielding IC₅₀ values that indicate moderate to high activity . These findings underscore the compound's potential as a lead structure for drug development.

Mechanism of Action

The mechanism by which [2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Substituent (Para Position) Molecular Formula Molecular Weight (g/mol) Estimated LogP Basicity (pKa)
Methyl (CH₃) C₁₃H₂₂N₂ 206.33 Moderate ~9.5–10.5*
Ethyl (C₂H₅) C₁₄H₂₄N₂ 220.36 Moderate ~9.5–10.5*
tert-Butyl (C(CH₃)₃) C₁₆H₂₈N₂ 248.41 High ~9.0–10.0*
Methoxy (OCH₃) C₁₃H₂₂N₂O 222.33 Low-Moderate ~8.5–9.5*
Trifluoromethyl (CF₃) C₁₃H₁₉F₃N₂ 260.30 High ~7.5–8.5*

*Basicity inferred from substituent electronic effects: Electron-donating groups (e.g., tert-butyl) increase amine basicity, while electron-withdrawing groups (e.g., CF₃) decrease it .

Key Observations:

  • Molecular Weight : The tert-butyl derivative (248.41 g/mol) is ~20% heavier than the methyl analog (206.33 g/mol) due to the bulky C₄H₉ substituent .
  • Lipophilicity (LogP) : The tert-butyl group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. This contrasts with methoxy derivatives, which exhibit lower LogP due to polar oxygen atoms .
  • Basicity : The tert-butyl group’s electron-donating inductive effect slightly enhances amine basicity compared to trifluoromethyl-substituted analogs, which show reduced basicity due to electron withdrawal .

Challenges in tert-Butyl Functionalization

  • Reaction Rates : Steric hindrance slows reaction kinetics compared to smaller substituents, requiring prolonged reaction times or elevated temperatures .
  • Purification : High lipophilicity complicates chromatographic separation, necessitating reverse-phase techniques or recrystallization .

Antimicrobial Activity

While direct data for the tert-butyl derivative is unavailable, substituent trends from related compounds suggest:

  • Enhanced Membrane Penetration : High LogP values (Table 1) correlate with improved bacterial cell wall penetration, as seen in metronidazole derivatives with aromatic substituents .
  • Steric Limitations : Excessive bulk may hinder target binding, as observed in isopropyl-substituted analogs with reduced efficacy .

UV-Vis Spectral Behavior

Hypsochromic shifts (blue shifts) are observed in aryl-substituted amines due to electronic effects. The tert-butyl group’s electron-donating nature may reduce this shift compared to electron-withdrawing groups like CF₃ .

Biological Activity

[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing 1,2,4-oxadiazole structures have shown cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma and melanoma cells. The mean IC50 values for these compounds are reported to be around 92.4 µM against a panel of 11 cancer cell lines .

Compound TypeCancer Cell LineIC50 (µM)
1,2,4-Oxadiazole DerivativeHeLa (Cervical)92.4
1,2,4-Oxadiazole DerivativeCaCo-2 (Colon)92.4
1,2,4-Oxadiazole DerivativeMEXF 462 (Melanoma)92.4

The mechanism of action for this compound involves its interaction with various molecular targets. It acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of pathways critical for tumor growth and survival.

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. Specifically, derivatives have shown affinity for metabotropic glutamate receptors, which are crucial in managing neurodegenerative disorders such as Alzheimer's disease .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of related compounds demonstrated that modifications in the amino structure significantly enhance their effectiveness against bacterial strains. The derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria .

In Vivo Studies

In vivo studies using animal models have shown that compounds with similar structures can reduce inflammation and exhibit analgesic properties comparable to standard anti-inflammatory drugs like indomethacin .

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